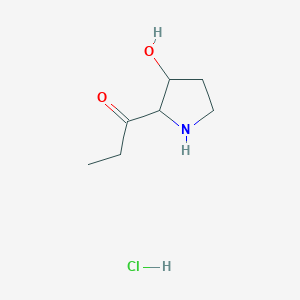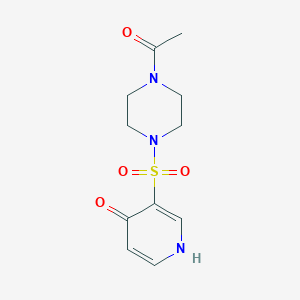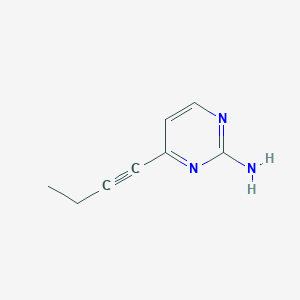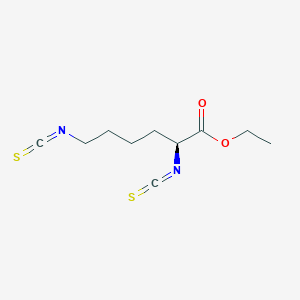
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzyloxy group, a vinyl group, and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol typically involves multiple steps, including the formation of the carbon skeleton, introduction of the functional groups, and stereochemical control. Common synthetic routes may involve:
Formation of the Carbon Skeleton: This can be achieved through methods such as Grignard reactions, aldol condensations, or Wittig reactions.
Introduction of Functional Groups: The benzyloxy group can be introduced via benzylation reactions, while the vinyl group can be added through Heck or Suzuki coupling reactions.
Stereochemical Control: The stereochemistry can be controlled using chiral catalysts or auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, while the vinyl group can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds with biomolecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
(7R,8S,10R)-10-(methoxy)-7-vinylhenicosan-8-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(7R,8S,10R)-10-(benzyloxy)-7-ethylhenicosan-8-ol: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol is unique due to its combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C30H52O2 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(7R,8S,10R)-7-ethenyl-10-phenylmethoxyhenicosan-8-ol |
InChI |
InChI=1S/C30H52O2/c1-4-7-9-11-12-13-14-15-20-24-29(32-26-27-21-17-16-18-22-27)25-30(31)28(6-3)23-19-10-8-5-2/h6,16-18,21-22,28-31H,3-5,7-15,19-20,23-26H2,1-2H3/t28-,29+,30-/m0/s1 |
InChI Key |
AMWRWENFEILJDY-JBOQNHBVSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C=C)O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C=C)O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


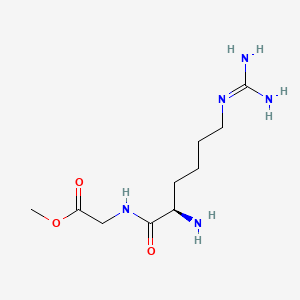

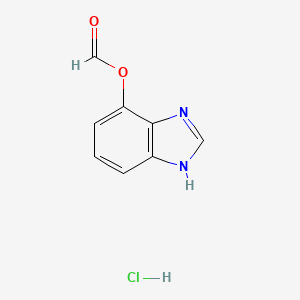
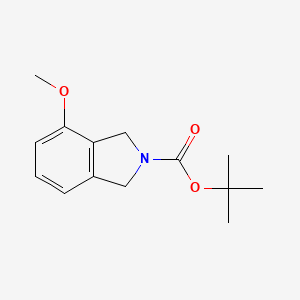
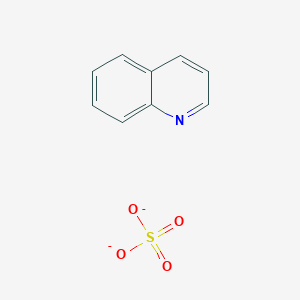
![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)
